
Emicoron
Übersicht
Beschreibung
Emicoron is a polyaromatic compound known for its significant antitumor properties. It is a benzo[ghi]perylen-diimide derivative, first synthesized in 2012. This compound has shown high selectivity for G-quadruplex structures over duplex DNA, causing telomere damage and inhibiting cell proliferation in transformed and tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emicoron involves a linear process comprising five steps. The initial step is the bromination of perylene-3,4:9,10-tetracarboxylic dianhydride, producing two regioisomers that are dibromoderivatives of the initial anhydride.
Industrial Production Methods: Recent modifications in the synthetic protocol have improved the overall yield from 28% to about 40%. These modifications include changes in reaction times, conditions, and work-up procedures, making the process more suitable for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Emicoron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
Antitumoral Activity in Colorectal Cancer
A study evaluated the antitumoral efficacy of Emicoron using advanced preclinical models that mimic human CRC. Key findings include:
- Model Types : The research utilized genetically engineered mouse models (GEMM) and PDX models derived from CRC patients, ensuring that the biological characteristics of human tumors were preserved .
- Dosage and Administration : Mice were treated with this compound at doses ranging from 15 mg/kg for 15 consecutive days. The treatment led to a marked reduction in tumor size and dissemination compared to control groups .
- Toxicological Assessment : Toxicity studies indicated that this compound was well tolerated at the tested dosages, with no significant adverse effects reported on mouse behavior or organ health .
Comparative Efficacy with Other Treatments
This compound was compared with other anticancer agents in terms of efficacy against CRC models. Notably, it demonstrated superior activity against KRAS-mutated PDXs, highlighting its potential as a targeted therapy for difficult-to-treat cancer subtypes .
Data Summary
The following table summarizes key findings from studies involving this compound:
Wirkmechanismus
Emicoron acts as a telomerase inhibitor at high doses, inducing apoptosis in tumor cells by causing extensive damage to telomeric DNA. This damage is due to the displacement of the telomeric protein protection of telomeres 1 (POT1). At lower concentrations, this compound triggers DNA damage and impairs cell proliferation and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Perylene derivatives: Known for their anticancer properties and high selectivity for G-quadruplex structures.
Coronene derivatives: Also exhibit significant anticancer activities.
Uniqueness of Emicoron: this compound stands out due to its multi-target mechanism of action, high selectivity for G-quadruplex structures, and significant antitumor efficacy. Unlike other similar compounds, this compound has shown unprecedented antitumor activity in advanced experimental models of human colon cancer .
Biologische Aktivität
Emicoron is a novel compound recognized for its significant biological activity, particularly in the field of oncology. As a G-quadruplex (G4) ligand, this compound demonstrates a multi-target mechanism that effectively inhibits tumor growth and proliferation, making it a promising candidate for cancer treatment. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Overview of this compound
This compound is classified as a benzo[ghi]perylen-diimide derivative, synthesized initially in 2012. Its structure includes multiple piperidine groups that enhance its interaction with G4 DNA structures, which are crucial in regulating gene expression and maintaining telomere integrity in cancer cells . The compound's ability to selectively target G4 structures over duplex DNA positions it as an innovative therapeutic agent.
This compound operates through several mechanisms:
- G4 Stabilization : It binds to G-rich sequences in oncogene promoters, such as KRAS, downregulating their expression .
- Telomerase Inhibition : At higher concentrations, this compound acts as a telomerase inhibitor, leading to telomeric DNA damage and subsequent apoptosis in tumor cells .
- Synergistic Effects : this compound has shown potential when used in combination with other chemotherapeutics, enhancing overall treatment efficacy .
3.1 Preclinical Studies
In vitro and In vivo Studies : Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. Notably, it has been evaluated using patient-derived xenografts (PDX) models of colon cancer. Results showed significant inhibition of tumor growth and metastasis to lymph nodes and other organs .
Study Focus | Results | Notes |
---|---|---|
Colon Cancer Models | Inhibition of tumor growth | Effective at low micromolar concentrations |
Patient-Derived Xenografts | Reduced dissemination of tumor cells | Good tolerability in mouse models |
3.2 Toxicological Profile
Toxicological assessments were conducted to determine the maximum tolerated dose (MTD) of this compound. Mice treated with doses ranging from 400 to 800 mg/kg showed no significant adverse effects, indicating a favorable safety profile for further clinical exploration .
Case Study 1: KRAS-Mutated Colorectal Cancer
In a study focused on KRAS-mutated colorectal cancer cell lines, treatment with this compound resulted in downregulation of KRAS mRNA and protein levels, leading to decreased tumor volume in xenograft models . This emphasizes this compound's role in targeting specific oncogenic pathways.
Case Study 2: Combination Therapy
A separate investigation demonstrated that co-administration of this compound with standard chemotherapy regimens (e.g., FOLFIRI) significantly improved therapeutic outcomes in CRC-bearing mice compared to chemotherapy alone . This highlights the potential for this compound to enhance existing treatment modalities.
5. Conclusion
This compound represents a promising advancement in cancer therapeutics due to its unique ability to target G-quadruplex structures and inhibit key oncogenic pathways. Its demonstrated antitumor activity, favorable safety profile, and potential for combination therapy warrant further clinical investigation.
Eigenschaften
IUPAC Name |
6-piperidin-1-yl-10,15,21-tris(2-piperidin-1-ylethyl)-10,21-diazaoctacyclo[17.7.1.14,8.02,17.03,14.05,26.023,27.012,28]octacosa-1(26),2,4(28),5,7,12,14,16,18,23(27),24-undecaene-9,11,20,22-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVIIJBMWLLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H58N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.